(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride
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Overview
Description
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-ephedrine hydrochloride, is a chiral compound with significant pharmacological properties. It is commonly used in medicine as a bronchodilator and decongestant. The compound is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
Target of Action
The primary target of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is the sympathetic nervous system (SNS) . It acts on part of the SNS by increasing the activity of norepinephrine at the postsynaptic α and β receptors .
Mode of Action
This compound is an indirect sympathomimetic amine that works by inducing the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to a series of changes in the body, including increased heart rate, constriction of blood vessels, and expansion of air passages, allowing for greater flow of oxygen.
Pharmacokinetics
It is known that the compound has a minimal liver metabolism and an elimination half-life of 3 to 6 hours . The compound is also known to have a high bioavailability of 85% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2S)-1-phenyl-2-nitropropene using a palladium catalyst. The reaction is conducted in a solvent such as ethanol under hydrogen gas at elevated pressures and temperatures. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: Studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: Utilized as a bronchodilator and decongestant in the treatment of asthma and nasal congestion.
Industry: Employed in the synthesis of other active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-(-)-norephedrine: Similar structure but lacks the methyl group on the nitrogen atom.
(1R,2S)-(-)-pseudoephedrine: Similar structure but differs in the stereochemistry at the carbon bearing the hydroxyl group.
Uniqueness
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its ability to act on both alpha and beta adrenergic receptors makes it a versatile compound in medical applications.
Properties
IUPAC Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-KUSKTZOESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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